molecular formula C28H28N2O5 B14055212 (2S,4S)-benzyl2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate

(2S,4S)-benzyl2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B14055212
M. Wt: 472.5 g/mol
InChI Key: MZWOXWRPQLEHGZ-UHFFFAOYSA-N
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Description

(2S,4S)-benzyl2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a hydroxyl group. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-benzyl2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Benzylation: The benzyl group is introduced via a benzyl halide in the presence of a base.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated peptide synthesizers may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Triethylamine, sodium hydroxide

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protective groups.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Protein Engineering: Utilized in the modification of proteins and peptides for research purposes.

Medicine

    Drug Development: Investigated for potential therapeutic applications due to its structural features.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Fmoc group acts as a protective group in peptide synthesis, preventing unwanted reactions at specific sites. The benzyl group can participate in various chemical reactions, adding versatility to the compound. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-benzoylpyrrolidine-2-carboxylic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid

Uniqueness

  • Protective Groups : The presence of both Fmoc and benzyl groups makes it particularly useful in peptide synthesis.
  • Functional Groups : The combination of hydroxyl, benzyl, and Fmoc groups provides a unique set of reactivity and applications.

This compound’s unique combination of functional groups and protective groups makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

benzyl 2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C28H28N2O5/c31-21-14-20(30(16-21)28(33)35-17-19-8-2-1-3-9-19)15-29-27(32)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20-21,26,31H,14-18H2,(H,29,32)

InChI Key

MZWOXWRPQLEHGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5)O

Origin of Product

United States

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